molecular formula C25H26FN3O5S2 B4281200 methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 883543-03-1

methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B4281200
CAS No.: 883543-03-1
M. Wt: 531.6 g/mol
InChI Key: SZIKFQMGBLXQGX-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine under basic conditions to form the 4-[(4-fluorophenyl)sulfonyl]-1-piperazine derivative.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Thiophene Carboxylate: The acetylated piperazine derivative is coupled with 4-(4-methylphenyl)-3-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methylation: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Methyl 2-[({4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Uniqueness

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

methyl 2-[[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5S2/c1-17-3-5-18(6-4-17)21-16-35-24(23(21)25(31)34-2)27-22(30)15-28-11-13-29(14-12-28)36(32,33)20-9-7-19(26)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKFQMGBLXQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107509
Record name Methyl 2-[[2-[4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-03-1
Record name Methyl 2-[[2-[4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2-[4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
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methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
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methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
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methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
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methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

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